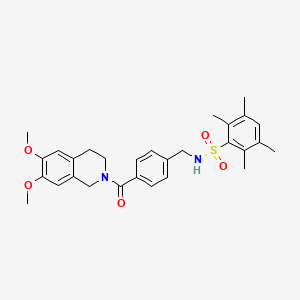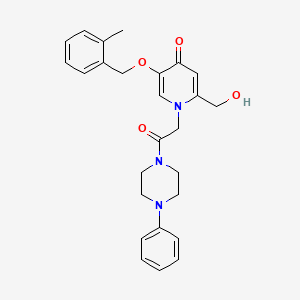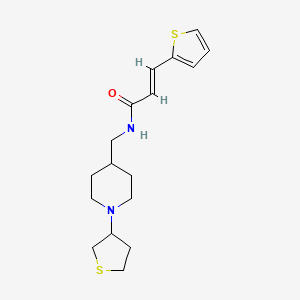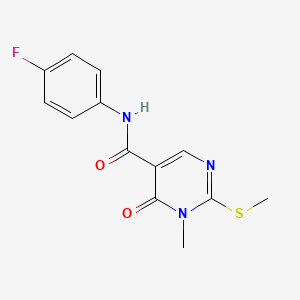![molecular formula C11H11F2N3O2 B2816496 [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-08-4](/img/structure/B2816496.png)
[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a chemical compound with the CAS Number: 1006444-93-4 . It has a molecular weight of 321.29 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds like “[4-(difluoromethylation)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13F2N5O2/c1-7-12-9 (13 (15)16)3-10 (8-4-17-20 (2)5-8)18-14 (12)21 (19-7)6-11 (22)23/h3-5,13H,6H2,1-2H3, (H,22,23) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Difluoromethylation Processes
The compound plays a significant role in difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The compound’s unique structure allows for X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Cyclooxygenase-2 Inhibitor
Molecular docking simulations and Density Functional Theory (DFT) studies have shown that the compound can act as a cyclooxygenase-2 inhibitor . This suggests potential applications in the treatment of inflammation and pain .
Synthesis of Fluorinated Compounds
The compound can be used in the synthesis of fluorinated compounds . The presence of the difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Anti-inflammatory Properties
The derivatives of the compound show potential to display several biological activities, including anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation .
Antibacterial Properties
The derivatives of the compound also show potential antibacterial properties . This suggests potential applications in the treatment of bacterial infections .
Antifungal Properties
The compound’s derivatives also show potential antifungal properties . This suggests potential applications in the treatment of fungal infections .
Anticancer Properties
The compound’s derivatives also show potential anticancer properties . This suggests potential applications in the treatment of various types of cancer .
Protein Kinase Inhibitors
The compound provides a key intermediate for the preparation of numerous protein kinase inhibitors . This suggests potential applications in the treatment of diseases characterized by abnormal protein kinase activity .
将来の方向性
作用機序
Target of Action
The primary target of this compound is Histone Deacetylase 6 (HDAC6) . HDAC6 is increasingly recognized for its potential in targeted disease therapy .
Mode of Action
The compound interacts with HDAC6 through a two-step slow-binding mechanism . The chemical structure of the compound and the binding mode of its difluoroacetylhydrazide derivative are crucial in determining the predominant hydrolysis mechanism . The compound acts as a mechanism-based and essentially irreversible HDAC6 inhibitor .
Biochemical Pathways
The compound affects the HDAC6 inhibition pathway . HDAC6 is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Pharmacokinetics
The compound’sdifluoromethyl group is known to have a significant impact on its physicochemical and biological properties .
Result of Action
The compound’s action results in the inhibition of HDAC6 . This inhibition contributes to a better understanding of disease modulation and therapeutic intervention .
Action Environment
The reaction outcomes of the compound are restricted by the reaction environment . For instance, without the use of a base, gem-difluoro-oxylated quinazolin (thi)ones are afforded effectively as a sole product .
特性
IUPAC Name |
2-[4-(difluoromethyl)-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2/c1-5-3-7(10(12)13)9-6(2)15-16(4-8(17)18)11(9)14-5/h3,10H,4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHXGIQFCFBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2816413.png)

![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2816416.png)

![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2816419.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2816422.png)
![[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2816423.png)


![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2816429.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2816431.png)
![[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2816435.png)